4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with chloro, ethyl, methyl, and pyrrolidinyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while alkylation can be achieved using alkyl halides in the presence of a base.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with the pyrazole intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific pathways. For example, it could inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: The free base form without the hydrochloride salt.
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole acetate: An acetate salt form with different solubility properties.
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole sulfate: A sulfate salt form with distinct chemical properties.
Uniqueness
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to its specific combination of substituents and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous media is crucial.
Properties
CAS No. |
2758005-17-1 |
---|---|
Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.2 |
Purity |
91 |
Origin of Product |
United States |
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